1-Methoxy-3-(3-methoxypropoxy)propane, also known as ProGlyde DMM Glycol Ether, is a colorless liquid with a mild odor. Its molecular formula is C8H18O3, and it consists of eight carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. This compound is characterized by its ether functional groups, which contribute to its solubility properties and reactivity in various chemical processes .
As IPMA is primarily used as a solvent, a specific mechanism of action is not applicable.
Due to its colorless, volatile nature and ether-like odor, IPMA can be used as a solvent in scientific research. Its properties make it suitable for dissolving a range of non-polar and polar compounds [].
The functional groups present in IPMA's structure (methoxy and propoxy) can be useful for organic synthesis reactions. Researchers can utilize IPMA as a reactant or intermediate to create more complex molecules [].
Studies suggest that IPMA can be incorporated into the synthesis of specific polymers. The methoxy and propoxy groups can influence the polymer's properties, making it potentially valuable for research on novel materials.
Some research explores the potential of IPMA as a solvent or catalyst in biodiesel production processes. Biodiesel is a renewable fuel source, and efficient production methods are a subject of ongoing research.
These reactions highlight its utility as a solvent and reagent in organic synthesis .
Several methods can be employed to synthesize 1-Methoxy-3-(3-methoxypropoxy)propane:
These methods allow for the production of high-purity 1-Methoxy-3-(3-methoxypropoxy)propane suitable for industrial applications .
1-Methoxy-3-(3-methoxypropoxy)propane has various applications across different industries:
These applications leverage its favorable physical properties such as low volatility and high solvency .
Several compounds share structural similarities with 1-Methoxy-3-(3-methoxypropoxy)propane. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Dipropylene Glycol Dimethyl Ether | C8H18O3 | Used as a solvent; low toxicity |
Ethylene Glycol Dimethyl Ether | C6H14O3 | Commonly used in antifreeze; higher toxicity than 1-Methoxy-3-(3-methoxypropoxy)propane |
Propylene Glycol Monomethyl Ether | C4H10O2 | Used in cosmetics; lower molecular weight |
1-Methoxy-3-(3-methoxypropoxy)propane stands out due to its unique balance of solvency, low toxicity, and versatility across various applications. Its structure allows for effective interaction with both polar and nonpolar substances, making it particularly valuable in formulation chemistry compared to other glycol ethers that may favor one type of solubility over another .
The thermodynamic properties of 1-Methoxy-3-(3-methoxypropoxy)propane reflect its molecular structure containing dual ether linkages and methoxy functional groups. The compound exhibits a boiling point of 175°C at 760 mmHg [1] [2], which is characteristic of its moderate molecular weight (162.23 g/mol) and intermolecular forces dominated by van der Waals interactions and dipole-dipole attractions.
Table 1: Thermodynamic Properties
Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point (°C) | 175 | 760 mmHg | [1] [2] |
Vapor Pressure (mmHg at 20°C) | 0.55 | 20°C | [1] [2] |
Vapor Pressure (hPa at 20°C) | 0.8 | 20°C | [3] |
Heat of Vaporization (J/g) | 257 | Normal boiling point | [2] |
Auto-ignition Temperature (°C) | 165 | Standard conditions | [4] |
Flash Point (°C) | 65 | Closed cup | [1] [2] |
Freezing Point (°C) | <-71 | Standard pressure | [1] [2] |
The vapor pressure of 0.55 mmHg at 20°C [1] [2] indicates relatively low volatility, making this compound suitable for applications requiring low evaporation rates. The evaporation rate is notably slow, measured at 0.13 relative to n-butyl acetate [1] [2], contributing to its utility as a coalescent in coating formulations. The heat of vaporization of 257 J/g [2] reflects the energy required to overcome intermolecular forces during phase transition from liquid to vapor.
The compound's freezing point below -71°C [1] [2] demonstrates excellent low-temperature stability, making it suitable for applications in diverse climatic conditions. The auto-ignition temperature of 165°C [4] and flash point of 65°C [1] [2] provide important safety parameters for industrial handling and storage.
The solvation behavior of 1-Methoxy-3-(3-methoxypropoxy)propane is characterized by its Hansen Solubility Parameters, which provide quantitative insight into its molecular interactions and compatibility with other substances. The compound's aprotic nature, resulting from the absence of hydroxyl functionality, distinguishes it from conventional glycol ethers [1] [5].
Table 2: Hansen Solubility Parameters
Parameter | Value (J/cm³)½ | Value (MPa½) | Reference |
---|---|---|---|
Dispersion (δD) | 14.9 | 14.9 | [1] [2] [6] |
Polar (δP) | 2.1 | 2.1 | [1] [2] [6] |
Hydrogen Bonding (δH) | 3.8 | 3.8 | [1] [2] [6] |
Total Hansen Parameter (δT) | 15.5 | 15.5 | Calculated |
The dispersion component (δD) of 14.9 (J/cm³)½ [1] [2] [6] dominates the total solubility parameter, accounting for approximately 60% of the total cohesive energy density. This reflects the significant contribution of van der Waals forces from the hydrocarbon backbone and methoxy groups. The relatively low polar component (δP) of 2.1 (J/cm³)½ [1] [2] [6] and moderate hydrogen bonding component (δH) of 3.8 (J/cm³)½ [1] [2] [6] indicate weak dipolar interactions and limited hydrogen bonding capability.
The compound demonstrates partial miscibility with water at 35 wt% at 25°C [1] [2], while water solubility in the compound is limited to 4.5 wt% [1] [2]. This asymmetric solubility behavior is typical of glycol ethers and reflects the balance between hydrophilic ether oxygens and hydrophobic methyl groups. The partition coefficient (log P) of 0.434 [3] indicates moderate lipophilicity, positioning the compound between highly polar and nonpolar solvents.
The Hansen parameters enable prediction of solubility compatibility using the four-dimensional Hansen space distance calculation [7]. The relatively low hydrogen bonding parameter makes this compound particularly suitable for use with moisture-sensitive systems, as it does not compete effectively for hydrogen bonding sites [1] [5].
The surface and rheological properties of 1-Methoxy-3-(3-methoxypropoxy)propane are crucial for its performance in coating and cleaning applications. These properties directly influence wetting behavior, flow characteristics, and film formation.
Table 3: Physical Properties
Property | Value | Reference |
---|---|---|
Density (g/mL at 20°C) | 0.903 | [3] |
Density (g/mL at 25°C) | 0.899 | [1] [2] |
Specific Gravity (25/25°C) | 0.902 | [1] [2] |
Viscosity (cP at 25°C) | 1.0 | [1] [2] |
Surface Tension (dynes/cm at 25°C) | 26.3 | [1] [2] |
Refractive Index (nD20) | 1.426 | [8] [9] |
Molecular Weight (g/mol) | 162.23 | [1] [2] |
Molecular Formula | C8H18O3 | [1] [2] |
The surface tension of 26.3 dynes/cm at 25°C [1] [2] is significantly lower than water (72.8 dynes/cm), enabling excellent wetting and penetration properties. This reduced surface tension facilitates spreading on various substrates and contributes to the compound's effectiveness as a coalescent and coupling agent in formulations [1] [2].
The dynamic viscosity of 1.0 centipoise at 25°C [1] [2] provides excellent flow characteristics comparable to water, ensuring easy handling and processing. This low viscosity, combined with the moderate surface tension, creates optimal conditions for film formation and substrate penetration in coating applications [1] [5].
The density of 0.899 g/mL at 25°C [1] [2] is typical for glycol ethers and facilitates formulation calculations. The refractive index of 1.426 [8] [9] falls within the expected range for organic ethers and can be used for purity assessment and identification purposes.
The phase behavior of 1-Methoxy-3-(3-methoxypropoxy)propane in multicomponent systems is complex and depends on the nature of co-solvents, temperature, and composition. Understanding these interactions is crucial for formulation development and application optimization.
Table 4: Solubility Properties
System | Value | Reference |
---|---|---|
Solvent in Water | 35 wt% at 25°C | [1] [2] |
Water in Solvent | 4.5 wt% at 25°C | [1] [2] |
Partition Coefficient (log P) | 0.434 (estimated) | [3] |
Water Miscibility | Partially miscible | [1] [2] |
Table 5: Multicomponent System Phase Behavior
System Type | Phase Behavior | Temperature Effect | Applications | Reference |
---|---|---|---|---|
Water-Glycol Ether Binary | Partial miscibility with LCST | Phase separation above 30°C | Forward osmosis, separations | [10] [11] [12] |
Alcohol-Glycol Ether Binary | Enhanced hydrogen bonding | Improved mixing at higher T | Solvent formulations | [10] [11] |
Hydrocarbon-Glycol Ether Binary | Limited solubility | Negligible temperature effect | Extraction processes | [11] [13] |
Ternary Aqueous Systems | Complex phase diagrams | Multiple phase transitions | Drug delivery systems | [14] [15] |
Surfactant Systems | Micelle formation affected | Critical micelle concentration changes | Cleaning formulations | [16] [17] |
In binary water-glycol ether systems, the compound exhibits lower critical solution temperature (LCST) behavior [10] [12], where phase separation occurs upon heating above approximately 30°C. This thermoreversible phase transition can be exploited for temperature-triggered separations and smart material applications [12].
Binary systems with alcohols show enhanced miscibility due to hydrogen bonding interactions between alcohol hydroxyl groups and ether oxygens [10] [11]. The extent of hydrogen bonding depends on alcohol chain length and branching, with shorter, less branched alcohols showing greater compatibility [10].
Hydrocarbon-glycol ether systems typically exhibit limited mutual solubility due to the significant difference in polarity [11] [13]. The solubility increases with temperature but remains relatively low, making these systems useful for extraction and separation processes where selective solvation is desired [11].
Ternary and higher-order systems display complex phase diagrams with multiple phase regions [14] [15]. In pharmaceutical applications, these systems can form liquid crystalline phases useful for controlled drug delivery, where phase transitions can be triggered by dilution, temperature, or pH changes [15].
The compound's interaction with surfactant systems results in modification of critical micelle concentrations and phase behavior [16] [17]. The aprotic nature allows it to interact with both ionic and nonionic surfactants without competing for hydrogen bonding sites, making it valuable in cleaning formulations [17].
Table 6: Estimated Critical Properties
Property | Estimated Value | Basis for Estimation | Reference |
---|---|---|---|
Critical Temperature (°C) | ~370-390 | Group contribution methods | [18] [19] |
Critical Pressure (MPa) | ~2.5-3.0 | Comparative molecular structure | [18] [20] |
Critical Density (kg/m³) | ~350-400 | Molecular volume calculations | [18] [20] |
Critical Volume (cm³/mol) | ~460-500 | Molecular weight scaling | Calculated |
Critical Compressibility Factor | ~0.25-0.28 | Typical glycol ether values | [18] [20] |
The estimated critical temperature of 370-390°C [18] [19] suggests high thermal stability under normal operating conditions. The critical pressure of 2.5-3.0 MPa [18] [20] is moderate compared to smaller molecules, reflecting the compound's molecular size and intermolecular forces.
Irritant